3-(5-Bromo-2-fluorophenoxy)propan-1-amine
Overview
Description
3-(5-Bromo-2-fluorophenoxy)propan-1-amine is a useful research compound. Its molecular formula is C9H11BrFNO and its molecular weight is 248.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Precursor Role
3-(5-Bromo-2-fluorophenoxy)propan-1-amine plays a crucial role in various synthetic pathways. Notably, it serves as a precursor in the synthesis of enantioenriched amines, which are valuable in producing antimicrobial agents such as Levofloxacin. Biotransamination and kinetic resolution techniques, involving enzymes like transaminases and lipases, are employed for synthesizing these enantiomerically enriched amines. This process highlights the compound's significance in developing pharmaceuticals with specific stereochemical configurations (Mourelle-Insua et al., 2016).
Chemoselective Functionalization
The compound is instrumental in chemoselective functionalization studies. For instance, its derivatives undergo catalytic amination, leading to selective substitution reactions. These reactions are vital in organic synthesis for creating specific molecular architectures, demonstrating the compound's versatility in organic chemistry (Stroup et al., 2007).
Ligand Synthesis and Metal Ion Complexation
In the field of inorganic chemistry, derivatives of this compound are used to synthesize hexadentate N3O3 amine phenol ligands. These ligands exhibit the ability to form complexes with various metal ions like aluminum, gallium, and indium. This aspect is crucial in materials science and catalysis, where metal-ligand complexes play a pivotal role (Liu et al., 1993).
Antimicrobial Agent Synthesis
Some derivatives of this compound show potential as antimicrobial agents. The synthesis of aminomethoxy derivatives from related compounds has been explored, yielding products with notable efficacy against bacteria and fungi. This research opens doors to new therapeutic agents in medicine (Jafarov et al., 2019).
Photopolymerization and Photochemical Properties
Derivatives of this compound, such as halogenated thioxanthones, have been studied for their photochemical and photopolymerization properties. These compounds are used as photoinitiators in polymer chemistry, demonstrating the compound's relevance in developing new materials (Allen et al., 1994).
Properties
IUPAC Name |
3-(5-bromo-2-fluorophenoxy)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO/c10-7-2-3-8(11)9(6-7)13-5-1-4-12/h2-3,6H,1,4-5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKSCZSTJKIKBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCCN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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